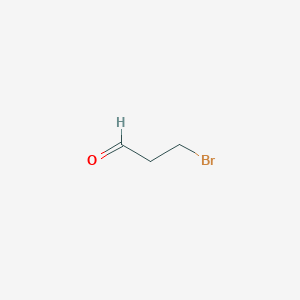

3-Bromopropanal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromopropanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BrO/c4-2-1-3-5/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKZCFPJVPNRAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60499350 | |

| Record name | 3-Bromopropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60499350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65032-54-4 | |

| Record name | 3-Bromopropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60499350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromopropanal for Researchers and Drug Development Professionals

Introduction: 3-Bromopropanal is a bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its structure, incorporating both a reactive aldehyde group and a bromine atom, makes it a versatile building block for the construction of a wide array of more complex molecules, including various heterocyclic compounds and pharmaceutical intermediates. This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, reactivity, and applications, with a focus on detailed experimental protocols and data for researchers and drug development professionals.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid. Below is a summary of its key physical and chemical properties.

| Property | Value | Reference |

| Molecular Formula | C₃H₅BrO | --INVALID-LINK-- |

| Molecular Weight | 136.98 g/mol | --INVALID-LINK-- |

| CAS Number | 65032-54-4 | --INVALID-LINK-- |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in alcohols and ether solvents. | [1] |

Synthesis of this compound

The most common and effective method for the synthesis of this compound is the oxidation of its corresponding alcohol, 3-bromo-1-propanol. Mild oxidation conditions are required to prevent over-oxidation to the carboxylic acid and to avoid side reactions involving the bromine atom. The Swern oxidation is a widely used method that meets these criteria.[2][3]

Experimental Protocol: Swern Oxidation of 3-bromo-1-propanol

This protocol is adapted from a general Swern oxidation procedure and is suitable for the preparation of this compound.

Reagents and Materials:

-

3-bromo-1-propanol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions (oven-dried)

-

Magnetic stirrer and stir bar

-

Low-temperature thermometer

-

Dropping funnel

Procedure:

-

Preparation of the Swern Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of dimethyl sulfoxide (DMSO) (2.4 equivalents) in anhydrous DCM dropwise via a syringe or dropping funnel, ensuring the internal temperature does not rise above -65 °C.

-

Stir the resulting mixture at -78 °C for 15 minutes.

-

-

Oxidation of the Alcohol:

-

Dissolve 3-bromo-1-propanol (1.0 equivalent) in a minimal amount of anhydrous DCM.

-

Add the alcohol solution dropwise to the cold Swern reagent, again maintaining the temperature below -65 °C.

-

Stir the reaction mixture at -78 °C for 30-45 minutes.

-

-

Addition of Base and Work-up:

-

Add triethylamine (Et₃N) (5.0 equivalents) dropwise to the reaction mixture at -78 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification:

-

The crude product can be purified by vacuum distillation.

Safety Precautions:

-

The Swern oxidation should be performed in a well-ventilated fume hood due to the evolution of carbon monoxide and the foul odor of dimethyl sulfide.[3]

-

Oxalyl chloride is corrosive and toxic; handle with appropriate personal protective equipment (PPE).

-

The reaction is highly exothermic and requires careful temperature control.

Spectral Data

¹H NMR (Proton NMR)

-

CHO (aldehyde proton): A triplet around δ 9.8 ppm. The triplet splitting is due to coupling with the adjacent CH₂ group.

-

CH₂-CHO (methylene protons alpha to the aldehyde): A doublet of triplets (dt) around δ 2.9-3.2 ppm. The triplet splitting is from the aldehyde proton, and the doublet splitting is from the adjacent CH₂Br group.

-

CH₂Br (methylene protons alpha to the bromine): A triplet around δ 3.6 ppm, due to coupling with the adjacent CH₂ group.

¹³C NMR (Carbon NMR)

-

C=O (carbonyl carbon): A peak in the range of δ 195-205 ppm.

-

CH₂-CHO (carbon alpha to the aldehyde): A peak around δ 45-55 ppm.

-

CH₂Br (carbon alpha to the bromine): A peak around δ 30-40 ppm.

IR (Infrared) Spectroscopy

-

C=O stretch (aldehyde): A strong, sharp absorption band in the region of 1720-1740 cm⁻¹.

-

C-H stretch (aldehyde): Two weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹.

-

C-Br stretch: An absorption band in the fingerprint region, typically around 500-600 cm⁻¹.

-

C-H stretch (alkane): Absorption bands in the region of 2850-3000 cm⁻¹.

Reactivity and Applications in Drug Development

The dual functionality of this compound makes it a valuable synthon for the construction of a variety of molecular scaffolds, particularly nitrogen-containing heterocycles which are prevalent in many biologically active molecules.

Synthesis of Nitrogen-Containing Heterocycles

This compound can react with primary amines or their equivalents in a tandem reaction involving initial nucleophilic substitution at the carbon bearing the bromine, followed by intramolecular cyclization via condensation with the aldehyde. This provides a straightforward route to various saturated nitrogen heterocycles.

Reagents and Materials:

-

This compound

-

Primary amine (e.g., aniline, benzylamine)

-

A suitable solvent (e.g., acetonitrile, DMF)

-

A non-nucleophilic base (e.g., potassium carbonate, triethylamine)

-

Reducing agent (e.g., sodium triacetoxyborohydride) for the final cyclization step if an iminium intermediate is formed.

Procedure:

-

Dissolve the primary amine (1.0 equivalent) and a non-nucleophilic base (1.2 equivalents) in the chosen solvent.

-

Add a solution of this compound (1.1 equivalents) in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC).

-

If an iminium intermediate is formed, add a reducing agent such as sodium triacetoxyborohydride portion-wise and continue stirring until the cyclization is complete.

-

Work-up the reaction by adding water and extracting the product with a suitable organic solvent.

-

Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Wittig Reaction

The aldehyde functionality of this compound readily undergoes the Wittig reaction to form bromo-substituted alkenes.[4] These products are valuable intermediates for further transformations, such as cross-coupling reactions.

Reagents and Materials:

-

A phosphonium ylide (Wittig reagent)

-

This compound

-

Anhydrous solvent (e.g., THF, diethyl ether)

-

Strong base (e.g., n-butyllithium, sodium hydride) if the ylide is not pre-formed.

Procedure:

-

If the ylide is not pre-formed, suspend the corresponding phosphonium salt in the anhydrous solvent under an inert atmosphere.

-

Add a strong base at the appropriate temperature (e.g., 0 °C or -78 °C for n-BuLi) and stir until the characteristic color of the ylide appears.

-

Cool the ylide solution to a low temperature (e.g., -78 °C).

-

Add a solution of this compound in the same anhydrous solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.

-

Purify the crude product by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

Applications in the Synthesis of Bioactive Molecules

While direct, published syntheses of commercial drugs starting from this compound are not widespread, its utility as a building block is evident in the synthesis of various classes of compounds with potential therapeutic applications, including antiviral and anticancer agents. For instance, the bromo- and aldehyde functionalities allow for its incorporation into more complex scaffolds that are then elaborated to target specific biological pathways. The synthesis of propargylamines, which have shown anticancer activity, and various nitrogen-containing heterocycles, many of which are investigated for antiviral properties, represent areas where this compound or its derivatives can be valuable intermediates.

Safety and Handling

Detailed safety information specifically for this compound is limited. However, based on its structure and the properties of similar compounds like 3-bromo-1-propanol, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

-

Toxicity: The toxicological properties have not been fully investigated. Assume the compound is toxic and handle with care.

Conclusion

This compound is a highly useful and versatile bifunctional reagent in organic synthesis. Its ability to undergo a variety of chemical transformations at both the aldehyde and the carbon-bromine bond makes it a valuable precursor for the synthesis of a wide range of organic molecules, including those with potential applications in drug discovery and development. The experimental protocols and data provided in this guide are intended to facilitate its use by researchers in these fields. As with any reactive chemical, appropriate safety precautions must be taken during its handling and use.

References

An In-depth Technical Guide to 3-Bromopropanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromopropanal, a versatile bifunctional reagent crucial in various synthetic applications, particularly in the fields of medicinal chemistry and drug development. This document details its chemical identifiers, physicochemical properties, synthesis protocols, and its utility as a key building block in the construction of complex molecular architectures.

Core Identifiers and Physicochemical Properties

This compound, a valuable C3 building block, is characterized by the presence of both an aldehyde functional group and a bromine atom, bestowing upon it a dual reactivity that is highly sought after in organic synthesis.[1] Its key identifiers and physicochemical properties are summarized below for easy reference.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 65032-54-4[1][2][3][4][5] |

| IUPAC Name | This compound[2] |

| Molecular Formula | C₃H₅BrO[2][3] |

| Molecular Weight | 136.98 g/mol [1][2] |

| SMILES | BrCCC=O[3] |

| InChI | InChI=1S/C3H5BrO/c4-2-1-3-5/h3H,1-2H2[2] |

| InChIKey | WGKZCFPJVPNRAV-UHFFFAOYSA-N[1][2] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 62-63 °C[5] |

| Boiling Point | 140-142 °C (at 45 Torr)[5] |

| Density | 1.546 ± 0.06 g/cm³ (Predicted)[5] |

| LogP | 0.97030 |

| PSA | 17.07000 |

Experimental Protocols

The synthesis of this compound can be achieved through several routes. One of the most common and effective laboratory methods is the oxidation of 3-bromo-1-propanol. The use of Dess-Martin periodinane (DMP) as the oxidizing agent is favored for its mild reaction conditions and high selectivity, preventing over-oxidation to the carboxylic acid.[6]

Synthesis of this compound via Oxidation of 3-Bromo-1-propanol

Objective: To synthesize this compound by the oxidation of 3-bromo-1-propanol using Dess-Martin periodinane.

Reagents and Materials:

-

3-Bromo-1-propanol

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

In a clean, dry round-bottom flask, dissolve 3-bromo-1-propanol (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution in an ice bath with continuous stirring.

-

To the cooled solution, add Dess-Martin periodinane (1.1 equivalents) portion-wise over 10-15 minutes, ensuring the temperature remains low.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude this compound can be further purified by column chromatography on silica gel if necessary.

Safety Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

-

Dess-Martin periodinane is a heat- and shock-sensitive compound and should be handled with care.[7]

-

3-Bromo-1-propanol is toxic if swallowed.[8]

Utility in Multi-Step Synthesis: A Workflow for Heterocycle Formation

This compound is a valuable precursor for the synthesis of a wide variety of compounds, including complex heterocyclic structures that are often the core of pharmacologically active molecules.[1] Its bifunctional nature allows for sequential or one-pot reactions to build molecular complexity efficiently.

One important application is in the synthesis of pyrazole derivatives. The following workflow illustrates how this compound can be utilized in a multi-step synthesis to generate a substituted pyrazole.

Caption: Synthetic workflow for a substituted pyrazole from this compound.

This diagram illustrates a logical synthetic pathway where the aldehyde group of this compound is first protected to prevent unwanted side reactions. The resulting acetal then undergoes nucleophilic substitution with hydrazine. Subsequent deprotection of the acetal reveals the aldehyde, which then participates in an intramolecular cyclization with the hydrazone to form the stable aromatic pyrazole ring. This type of synthetic strategy is fundamental in the development of new pharmaceutical candidates.

Safety and Handling

This compound and its precursors should be handled with appropriate safety measures. 3-Bromo-1-propanol is classified as toxic if swallowed.[8] It is crucial to consult the Safety Data Sheet (SDS) before handling these chemicals.[9][10][11] Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn to avoid contact with skin and eyes.[9] In case of fire, carbon dioxide, dry chemical, or foam are suitable extinguishing agents.[9]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its dual functionality provides a powerful tool for medicinal chemists and drug development professionals to construct complex molecular architectures, particularly in the synthesis of heterocyclic compounds. A thorough understanding of its properties, synthetic routes, and safe handling is essential for its effective utilization in research and development.

References

- 1. This compound | 65032-54-4 | Benchchem [benchchem.com]

- 2. This compound | C3H5BrO | CID 12465525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 65032-54-4 | Buy Now [molport.com]

- 4. 65032-54-4|this compound|BLD Pharm [bldpharm.com]

- 5. This compound CAS#: 65032-54-4 [m.chemicalbook.com]

- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. cpachem.com [cpachem.com]

- 9. fishersci.com [fishersci.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

key precursors for 3-Bromopropanal synthesis

An In-depth Technical Guide to the Core Precursors for 3-Bromopropanal Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key precursors and synthetic methodologies for the preparation of this compound, a valuable bifunctional reagent in organic synthesis. The document details various synthetic routes, presenting quantitative data in structured tables for comparative analysis, and offers detailed experimental protocols for key transformations. Furthermore, logical and experimental workflows are visualized using diagrams to facilitate understanding.

Core Precursors and Synthetic Strategies

The synthesis of this compound can be approached from several key starting materials, each with distinct advantages and challenges. The primary precursors include acrolein, 3-bromo-1-propanol, and propanal. The choice of precursor and synthetic route often depends on factors such as desired purity, scalability, and the availability of starting materials and reagents.

Acrolein: A Versatile C3 Building Block

Acrolein is a common and economically viable precursor for this compound. Two main strategies are employed: direct hydrobromination and a more controlled approach involving the protection of the aldehyde functionality.

-

Via Acetal Protection: A robust and high-yielding method involves the protection of the aldehyde group of acrolein as an acetal, typically a diethyl or dimethyl acetal. This is followed by the bromination of the double bond and subsequent deprotection of the acetal to yield this compound. This multi-step process offers excellent control and minimizes side reactions.[1]

-

Direct Hydrobromination: The direct addition of hydrogen bromide (HBr) across the double bond of acrolein presents a more atom-economical approach. However, controlling the reaction to prevent polymerization of acrolein and the formation of byproducts can be challenging.[2]

3-Bromo-1-propanol: The Oxidation Approach

The oxidation of 3-bromo-1-propanol is a widely used and highly selective method for the synthesis of this compound. The key to this approach is the choice of a mild oxidizing agent that avoids over-oxidation to the corresponding carboxylic acid.

-

Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that offers high yields and operates under mild, neutral conditions, making it compatible with sensitive functional groups.[1][3]

-

Pyridinium Chlorochromate (PCC) Oxidation: PCC is another effective reagent for the oxidation of primary alcohols to aldehydes, providing good yields under anhydrous conditions.

Propanal: The Direct Bromination Route

While seemingly straightforward, the direct bromination of propanal to this compound is often complicated by a lack of selectivity. This method is prone to the formation of di- and tri-brominated products, as well as aldol condensation byproducts, making it less favorable for achieving high purity.[1]

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic routes to this compound, allowing for easy comparison of yields and conditions.

Table 1: Synthesis of this compound from Acrolein via Diethyl Acetal Protection [1]

| Step | Reaction | Reagents | Product | Yield (%) |

| 1 | Acetal Formation | Acrolein, Ethanol, p-TsOH | Acrolein diethyl acetal | 91 |

| 2 | Bromination | NBS, CCl₄ | 3-Bromo-1,1-diethoxypropane | 89 |

| 3 | Deprotection | HCl, H₂O | This compound | 94 |

Table 2: Synthesis of this compound from 3-Bromo-1-propanol via Oxidation

| Oxidizing Agent | Substrate | Solvent | Reaction Time | Temperature | Yield (%) |

| Dess-Martin Periodinane | 3-Bromo-1-propanol | Dichloromethane | 1-3 h | Room Temperature | High (typically >90%)[1][3] |

| Pyridinium Chlorochromate | 3-Bromo-1-propanol | Dichloromethane | 2 h | Room Temperature | ~75-85% |

Detailed Experimental Protocols

Synthesis of this compound from Acrolein via Diethyl Acetal

Step 1: Acrolein Diethyl Acetal Formation A warm solution of 3 g of ammonium nitrate in 50 ml of anhydrous ethanol is added to a mixture of 44 g (0.79 mole) of acrolein and 144 g (0.97 mole) of ethyl orthoformate. The mixture is allowed to react at room temperature for 6–8 hours. The solution is then filtered, and 4 g of sodium carbonate is added. The mixture is distilled through a fractionating column to yield acrolein diethyl acetal (72–80% yield).[4]

Step 2: Bromination of Acrolein Diethyl Acetal To a solution of acrolein diethyl acetal in carbon tetrachloride, N-bromosuccinimide (NBS) is added portion-wise while irradiating with a UV lamp. The reaction mixture is stirred until the reaction is complete (monitored by TLC). The succinimide is filtered off, and the solvent is removed under reduced pressure to yield 3-bromo-1,1-diethoxypropane.

Step 3: Deprotection to this compound 3-Bromo-1,1-diethoxypropane is dissolved in a mixture of dilute hydrochloric acid and an organic solvent (e.g., acetone). The mixture is stirred at room temperature until the deprotection is complete (monitored by GC-MS). The product is then extracted with an organic solvent, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to afford this compound.

Synthesis of this compound from 3-Bromo-1-propanol via Dess-Martin Oxidation

To a solution of 3-bromo-1-propanol (1 equivalent) in anhydrous dichloromethane at room temperature is added Dess-Martin periodinane (1.1 equivalents) in one portion. The reaction mixture is stirred at room temperature for 1-3 hours, during which a white precipitate of 1-hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide forms. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of Celite to remove the iodine byproducts. The filtrate is washed with a saturated aqueous solution of sodium bicarbonate, followed by brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to give crude this compound, which can be further purified by distillation.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways and experimental workflows described in this guide.

Caption: Key synthetic pathways to this compound.

Caption: Experimental workflow for the synthesis of this compound from acrolein via acetal protection.

Caption: Experimental workflow for the oxidation of 3-Bromo-1-propanol.

References

An In-depth Technical Guide to the Electrophilic and Nucleophilic Nature of 3-Bromopropanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromopropanal (C₃H₅BrO) is a bifunctional organic molecule of significant interest in synthetic and medicinal chemistry.[1] Its structure, featuring both an aldehyde group and a carbon-bromine bond, confers a dual reactivity profile, enabling it to act as both an electrophile and, under certain conditions, a nucleophile. This guide provides a comprehensive analysis of the electrophilic and nucleophilic characteristics of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams. Understanding this dual nature is paramount for its effective utilization as a versatile building block in the synthesis of complex molecular architectures, including natural products and pharmaceutical agents.[1]

Introduction

The intrinsic chemical reactivity of this compound stems from its two primary functional groups: a terminal aldehyde and a primary alkyl bromide.[1] This unique combination establishes multiple reactive sites within the molecule, allowing it to participate in a diverse array of chemical transformations. The aldehyde moiety is a classic electrophilic center, susceptible to nucleophilic addition, while the carbon atom bonded to the bromine atom is an electrophilic site for nucleophilic substitution.[1] Concurrently, the α-protons adjacent to the carbonyl group are acidic, enabling the formation of a nucleophilic enolate intermediate under basic conditions. This guide will dissect these reactive properties, providing a foundational understanding for professionals in organic synthesis and drug discovery.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound and related compounds is presented below. Spectroscopic data are crucial for the identification and characterization of this molecule during synthesis and subsequent reactions.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 3-Bromo-1-propanol | 3-Bromopropanoic Acid |

| Molecular Formula | C₃H₅BrO[1][2] | C₃H₇BrO[1] | C₃H₅BrO₂[3] |

| Molecular Weight ( g/mol ) | 136.98[1][2] | 138.99[1][4] | 152.97[3] |

| CAS Number | 65032-54-4[1][2] | 627-18-9[1] | 590-92-1[3] |

| Appearance | Not available | Colorless liquid[1] | - |

| Density (g/mL) | Not available | 1.537 at 25°C[1] | - |

| Boiling Point (°C) | Not available | 164-165[1] | - |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features |

| ¹H NMR (in CDCl₃) | δ 10.67 (s, 1H, CHO), 3.59 (t, 2H, CH₂Br), 3.04 (t, 2H, CH₂CHO)[1] |

| IR (neat) | ~1720 cm⁻¹ (C=O stretch)[1] |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight.[1] |

The Dual Reactivity of this compound

The chemical behavior of this compound is dictated by the interplay between its electrophilic and nucleophilic sites. The diagram below illustrates these key reactive centers.

References

The Historical Trajectory of a Versatile Reagent: An In-depth Guide to 3-Bromopropanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical discovery and evolving development of 3-Bromopropanal, a bifunctional molecule that has carved a significant niche in organic synthesis. Its unique combination of an electrophilic aldehyde and a carbon atom susceptible to nucleophilic attack has made it a valuable building block in the construction of complex molecular architectures, from pharmaceuticals to pheromones. This document provides a comprehensive overview of its synthesis, supported by detailed experimental protocols and comparative data, to offer a practical resource for laboratory professionals.

Discovery and Early Synthesis

The precise first synthesis of this compound is not definitively documented in a single seminal publication. However, its existence and preparation methods appear in the chemical literature of the early to mid-20th century, often referred to by its older name, β-bromopropionaldehyde. Early synthetic approaches were centered on the inherent reactivity of acrolein and propanal.

One of the foundational methods for preparing this compound involves the direct addition of hydrogen bromide (HBr) to acrolein. This method, while direct, often faced challenges with selectivity and the formation of byproducts. Another classical approach has been the direct bromination of propanal, a method also prone to side reactions such as the formation of di- and tri-brominated products, as well as aldol condensation products.

A significant advancement in the synthesis of this compound was the introduction of protecting group strategies to circumvent the high reactivity of the aldehyde functionality. By converting the aldehyde into an acetal, the bromine atom could undergo nucleophilic substitution reactions without interference. Subsequent hydrolysis of the acetal would then regenerate the aldehyde. This protective strategy dramatically increased the compound's synthetic utility. An alternative and often more selective route that emerged was the controlled oxidation of 3-bromo-1-propanol.

Evolution of Synthetic Methodologies

The quest for higher yields, purity, and milder reaction conditions has driven the evolution of synthetic routes to this compound. The following sections detail the key historical methodologies.

Acetal-Protected Acrolein Route

A robust and widely adopted method involves the protection of the aldehyde group in acrolein as a dimethyl acetal, followed by the addition of HBr, and subsequent deprotection. This multi-step process provides a more controlled reaction and generally higher yields of the desired product.

Oxidation of 3-Bromo-1-propanol

The oxidation of 3-bromo-1-propanol offers a more direct route to this compound, avoiding the complexities of handling acrolein. The choice of oxidizing agent is critical in this method to prevent over-oxidation to the corresponding carboxylic acid. Various oxidizing agents have been employed over the years, each with its own advantages and limitations.

Quantitative Data on Historical Synthesis Methods

The following table summarizes quantitative data extracted from historical and contemporary literature on the synthesis of this compound and its protected forms. This data provides a comparative overview of the efficiency of different synthetic approaches.

| Method | Starting Material | Reagents | Product | Yield (%) | Boiling Point (°C/mmHg) | Reference |

| Acetal Formation and Bromination | Acrolein | Methanol, HBr | 3-Bromopropionaldehyde dimethyl acetal | 75% | 66-74 / 25 | Patent |

| Hydrolysis of Acetal | 3-Bromopropionaldehyde dimethyl acetal | Acetone, Water, Oxalic acid, Hydroquinone | This compound (as intermediate for 4-heptinal) | 99% | 34 / 1 | Patent |

Detailed Experimental Protocols

The following are detailed experimental protocols for key historical syntheses of this compound and its precursors, based on methods described in mid-20th-century patents.

Synthesis of 3-Bromopropionaldehyde Dimethyl Acetal

This protocol is adapted from a patented method for the preparation of α-bromo-propionaldehyde dimethylacetal, which is an isomer of the more common 3-bromo isomer. However, the patent also describes the synthesis of the 3-bromo isomer's precursor.

Procedure:

-

Into a reaction vessel, introduce 202 g (2.5 mol) of hydrogen bromide over the course of 1.5 hours.

-

While maintaining the same temperature, add 140 g (2.5 mol) of acrolein dropwise over 1.5 hours.

-

Stir the reaction mixture for an additional 1.5 hours. The mixture will separate into two phases.

-

The lower phase, containing crude 3-bromopropionaldehyde dimethyl acetal, is separated.

-

The upper methanol phase is diluted with 300 ml of water, causing it to separate into two phases again.

-

The lower phase is separated and combined with the initially obtained crude product.

-

The combined crude acetal (285 g) is stirred with 10 g of soda and 10 g of sodium sulfate.

-

The salts are filtered off, and the filtrate is distilled under vacuum.

Yield: 204 g of 3-bromopropionaldehyde dimethylacetal. Boiling Point: 66-74 °C at 25 mmHg.

Synthesis of 4-Heptinal via a this compound Acetal Intermediate

This protocol details the use of the acetal in a subsequent reaction, followed by deprotection to yield a final product, illustrating the synthetic utility of the protected this compound.

Procedure for Acetal Deprotection and Aldehyde Reaction:

-

A mixture of 200 g acetone, 51 g (0.33 mol) of 4-heptinaldimethyl acetal (formed from the reaction of the Grignard reagent of 3-bromopropionaldehyde dimethyl acetal with an appropriate alkyne), 0.2 g of hydroquinone, and 9 g of oxalic acid is heated to 50 °C under a nitrogen atmosphere.

-

At this temperature, 225 g of water is added over half an hour, and the mixture is stirred for an additional half an hour.

-

After cooling, the acetone is removed under vacuum.

-

The residue is extracted four times with 25 ml of ether.

-

The combined ether extracts are washed with a 5% NaHCO3 solution until neutral, and then with water.

-

The ethereal solution is dried over Na2SO4 and concentrated.

Yield: 36 g (99%) of pure 4-heptinal. Boiling Point: 34 °C at 1 mmHg.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows related to the synthesis and application of this compound.

Caption: Synthesis of 3-Bromopropionaldehyde Dimethyl Acetal.

Caption: Deprotection and Reaction of a this compound Acetal Derivative.

An In-depth Technical Guide to the Fundamental Reaction Mechanisms of 3-Bromopropanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, reactivity, and core reaction mechanisms of 3-bromopropanal. As a bifunctional molecule, this compound serves as a versatile synthetic intermediate, particularly in the construction of complex molecular architectures and heterocyclic systems relevant to pharmaceutical development.[1] Its dual reactivity, stemming from the aldehyde group and the carbon-bromine bond, allows for a wide range of chemical transformations.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below for reference.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 3-Bromo-1-propanol | Acrolein |

| Molecular Formula | C₃H₅BrO[1][2] | C₃H₇BrO[1][3] | C₃H₄O[1] |

| Molecular Weight ( g/mol ) | 136.98[1][2] | 138.99[1][3] | 56.06[1] |

| CAS Number | 65032-54-4[1][2] | 627-18-9[1] | 107-02-8[1] |

| IUPAC Name | This compound[2] | 3-bromopropan-1-ol[3] | Prop-2-enal |

| Appearance | Data not available | Colorless liquid[1][3] | Colorless to yellowish liquid[1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features |

| ¹H NMR (in CDCl₃) | δ 10.67 (s, 1H, CHO), 3.59 (t, 2H, CH₂Br), 3.04 (t, 2H, CH₂CHO)[1] |

| IR (neat) | ~1720 cm⁻¹ (C=O stretch)[1] |

Synthesis of this compound

The synthesis of this compound requires methods that are selective for the oxidation of a primary alcohol without affecting the bromine atom or inducing side reactions like polymerization.

Experimental Protocol: Oxidation of 3-Bromo-1-propanol with Dess-Martin Periodinane (DMP)

The oxidation of 3-bromo-1-propanol is a common and high-yielding laboratory method for preparing this compound.[1] DMP is a mild oxidizing agent suitable for this transformation.

Materials:

-

3-Bromo-1-propanol

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Sodium thiosulfate (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and other standard glassware

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-1-propanol (1 equivalent) in anhydrous dichloromethane.

-

Cool the solution to 0°C using an ice bath.

-

Add Dess-Martin Periodinane (DMP) (approximately 1.1 to 1.5 equivalents) to the stirred solution in portions, maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃. Stir vigorously until the solid dissolves and the two layers become clear.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2-3 times).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography if necessary, but it is often used directly in subsequent steps due to its instability.

Note: This protocol is a general guideline and may require optimization based on specific laboratory conditions and scale.

Fundamental Reaction Mechanisms

The reactivity of this compound is governed by its two functional groups: the electrophilic aldehyde and the carbon atom bearing a good leaving group (bromide).

Reactions at the Aldehyde Group

-

Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid, yielding 3-bromopropanoic acid.[1] To avoid side reactions with the C-Br bond, mild oxidizing agents like Tollens' reagent ([Ag(NH₃)₂]⁺) are preferred.[1]

-

Reduction: Selective reduction of the aldehyde to a primary alcohol, 3-bromopropanol, is achieved using standard hydride-based reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1]

Reactions at the Carbon-Bromine Bond

-

Nucleophilic Substitution (S_N2): The bromine atom is a good leaving group, making the C-3 position susceptible to bimolecular nucleophilic substitution (S_N2) reactions.[1] This pathway is fundamental for introducing a variety of functional groups.

Experimental Protocol: General Nucleophilic Substitution

-

Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent (e.g., acetone, DMF, or acetonitrile).

-

Add the nucleophile (e.g., sodium azide, potassium cyanide, or an amine; 1-1.2 equivalents).

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

-

Upon completion, perform an aqueous workup to remove salts, followed by extraction with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product by chromatography or distillation.

-

β-Elimination (E2): In the presence of a strong, non-nucleophilic base, this compound undergoes a β-elimination reaction to form acrolein (propenal).[1] This E2 mechanism involves the abstraction of an acidic α-proton (adjacent to the carbonyl group) by the base, which occurs concurrently with the departure of the bromide leaving group.[1]

Application in Heterocycle Synthesis

The bifunctional nature of this compound makes it a powerful building block for synthesizing heterocyclic compounds, which are core structures in many pharmaceuticals.[1][4][5][6] A common strategy involves reacting this compound with a binucleophile (a molecule with two nucleophilic centers). The reaction often proceeds via an initial nucleophilic attack at the aldehyde followed by an intramolecular S_N2 reaction to close the ring.

This strategy is widely employed in drug development for creating libraries of novel heterocyclic scaffolds for biological screening. The specific nature of the binucleophile dictates the type and size of the resulting heterocyclic ring.

References

- 1. This compound | 65032-54-4 | Benchchem [benchchem.com]

- 2. This compound | C3H5BrO | CID 12465525 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromo-1-propanol | C3H7BrO | CID 12308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of benzannulated N-heterocycles by a palladium-catalyzed C-C/C-N coupling of bromoalkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel Nitrogen-Containing Heterocycle Bromophenols and Their Interaction with Keap1 Protein by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.psu.edu [pure.psu.edu]

Physicochemical Properties of 3-Bromopropanal

An In-Depth Technical Guide to 3-Bromopropanal

For professionals in research, chemical synthesis, and drug development, this compound is a valuable bifunctional reagent. Its aldehyde and alkyl bromide functionalities make it a versatile building block in the synthesis of more complex molecules. This guide provides an overview of its key properties, a representative experimental protocol for its application, and a visualization of its role in a synthetic pathway.

The fundamental molecular properties of this compound are summarized below. These values are critical for reaction stoichiometry, analytical characterization, and experimental design.

| Property | Value | Source |

| Molecular Formula | C3H5BrO | [1][2][3] |

| Molecular Weight | 136.98 g/mol | [3][4] |

| CAS Number | 65032-54-4 | [1][2][3] |

| Exact Mass | 135.952 g/mol | [1] |

Synthetic Utility and Experimental Protocol

The dual reactivity of this compound allows it to serve as a key intermediate in various synthetic routes. The aldehyde group is susceptible to nucleophilic addition and oxidation, while the bromine atom can be displaced in nucleophilic substitution reactions.

Experimental Protocol: Oxidation to 3-Bromopropanoic Acid

This protocol details a common application of this compound: its oxidation to the corresponding carboxylic acid, 3-bromopropanoic acid. This transformation is a foundational reaction for aldehydes.

Objective: To synthesize 3-bromopropanoic acid from this compound via oxidation.

Materials:

-

This compound

-

Mild oxidizing agent (e.g., Jones reagent - chromium trioxide in aqueous sulfuric acid and acetone)

-

Acetone

-

Sulfuric acid

-

Water (deionized)

-

Sodium bisulfite

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve a known quantity of this compound in acetone. Cool the flask in an ice bath to 0-5 °C.

-

Addition of Oxidizing Agent: Prepare the Jones reagent by dissolving chromium trioxide in sulfuric acid and then diluting with water. Add the Jones reagent dropwise to the cooled solution of this compound while maintaining the temperature below 10 °C. The color of the reaction mixture will change from orange/red to green, indicating the consumption of the Cr(VI) reagent.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (this compound) is no longer detectable.

-

Quenching: Once the reaction is complete, quench the excess oxidizing agent by the careful addition of a saturated aqueous solution of sodium bisulfite until the green color persists.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3x).

-

Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 3-bromopropanoic acid.

-

Purification (Optional): The crude product can be further purified by distillation or recrystallization if necessary.

Visualizing a Key Synthetic Pathway

The following diagram illustrates the synthetic transformation of this compound, highlighting its role as a precursor in a multi-step synthesis.

References

Potential Research Areas for 3-Bromopropanal: A Technical Guide for Drug Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Bromopropanal is a versatile bifunctional molecule poised for significant applications in drug discovery and organic synthesis. Its dual reactivity, stemming from the electrophilic aldehyde and the nucleophilic-substitution-prone carbon-bromine bond, makes it a valuable C3 building block for the construction of complex molecular architectures. This technical guide outlines key potential research areas for this compound, including its application in the synthesis of novel heterocycles, as a precursor for bioactive scaffolds like GABA analogs and kinase inhibitors, and its potential in the development of cytotoxic agents. This document provides an in-depth analysis of its chemical reactivity, detailed experimental protocols for its utilization, and explores prospective avenues for future research and development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing synthetic routes and understanding its reactivity profile.

| Property | Value | Reference |

| Molecular Formula | C₃H₅BrO | [1] |

| Molecular Weight | 136.98 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 65032-54-4 | [1] |

| SMILES | C(CBr)C=O | [1] |

| InChI | InChI=1S/C3H5BrO/c4-2-1-3-5/h3H,1-2H2 | [1] |

| InChIKey | WGKZCFPJVPNRAV-UHFFFAOYSA-N | [1] |

Core Reactivity and Synthetic Utility

This compound's synthetic utility is anchored in its bifunctional nature. The aldehyde group readily participates in nucleophilic additions and serves as a handle for various transformations, while the C-Br bond is susceptible to nucleophilic substitution. This dual reactivity allows for a range of synthetic strategies, often involving the protection of the aldehyde group to enable selective manipulation of the alkyl bromide.

A common strategy involves the protection of the aldehyde as an acetal, such as a 1,3-dioxolane or 1,3-dioxane. This masked form of this compound allows for a wide array of nucleophilic substitution reactions at the C-3 position without interference from the reactive aldehyde.

Potential Research Areas

Synthesis of Novel Heterocyclic Scaffolds

This compound is an ideal precursor for the synthesis of a diverse range of heterocyclic compounds, which are prevalent in many biologically active molecules.

-

Quinolines and Tetrahydroquinolines: The three-carbon backbone of this compound can be incorporated into the synthesis of quinoline and tetrahydroquinoline derivatives. These scaffolds are present in numerous pharmaceuticals with a wide range of biological activities. A potential research avenue involves the reaction of this compound or its acetal with anilines and a subsequent cyclization step to form the heterocyclic core. While direct experimental protocols with this compound are not abundant in recent literature, related three-component reactions for tetrahydroquinoline synthesis provide a strong basis for developing such methodologies.[2][3]

-

Pyridines: Substituted pyridines are another important class of heterocycles in medicinal chemistry. Methodologies for the synthesis of substituted pyridines often involve multi-component reactions.[4][5] A potential research direction is the development of a one-pot synthesis of pyridines using this compound or its derivatives, an amine source, and a suitable third component.

-

Cascade Reactions for Polycyclic Heterocycles: The reactivity of this compound makes it a suitable candidate for cascade reactions, enabling the rapid construction of complex polycyclic heterocyclic systems from simple starting materials.[6][7][8][9] Research in this area could focus on designing novel cascade sequences initiated by a reaction with this compound.

Development of Bioactive Molecules

-

GABA Analogs: Gamma-aminobutyric acid (GABA) is a major inhibitory neurotransmitter in the central nervous system. Analogs of GABA are important therapeutic agents for neurological disorders.[8][10][11][12][13] this compound can serve as a key starting material for the synthesis of novel GABA analogs by introducing the three-carbon chain and providing a handle for the introduction of the amine and carboxylic acid functionalities.

-

Kinase Inhibitors: The dysregulation of protein kinases is a hallmark of many diseases, including cancer. The development of kinase inhibitors is a major focus of modern drug discovery.[10][14][15][16][17] The this compound scaffold could be utilized to synthesize novel classes of kinase inhibitors. The three-carbon linker can be functionalized to interact with specific residues in the kinase active site. A potential research direction is to explore the synthesis of libraries of compounds derived from this compound and screen them against a panel of kinases.

References

- 1. The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy) 2 (X,Y-sal)]BF 4 } complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00401A [pubs.rsc.org]

- 2. Novel N‐allyl/propargyl tetrahydroquinolines: Synthesis via Three‐component Cationic Imino Diels–Alder Reaction, Binding Prediction, and Evaluation as Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Polycyclic Nitrogen Heterocycles via Cascade Pd-Catalyzed Alkene Carboamination/Diels-Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Development of cascade reactions for the concise construction of diverse heterocyclic architectures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. dppiv.com [dppiv.com]

- 11. scribd.com [scribd.com]

- 12. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Discovery of Novel Imidazopyridine GSK-3β Inhibitors Supported by Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for 3-Bromopropanal in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-bromopropanal and its protected forms in organic synthesis. The document details its application in constructing molecular scaffolds, its role as a versatile precursor in multi-step syntheses, and its utility in the synthesis of heterocyclic compounds and pharmacologically active agents.

Introduction

This compound is a bifunctional molecule featuring both an aldehyde and a primary alkyl bromide. This unique combination of reactive sites makes it a valuable C3 building block in a variety of synthetic transformations. However, the high reactivity of the aldehyde group often necessitates its protection, typically as an acetal, to allow for selective reactions at the bromine-bearing carbon. The most commonly used protected form is 2-(2-bromoethyl)-1,3-dioxolane. This strategy opens up a wide range of synthetic possibilities, including nucleophilic substitutions, Grignard reagent formation, and subsequent carbon-carbon bond-forming reactions.

Physicochemical Properties and Safety Information

Table 1: Physicochemical Properties of this compound and its Acetal

| Property | This compound | 2-(2-Bromoethyl)-1,3-dioxolane |

| CAS Number | 65032-54-4 | 18742-02-4 |

| Molecular Formula | C₃H₅BrO | C₅H₉BrO₂ |

| Molecular Weight | 136.98 g/mol | 181.03 g/mol |

| Boiling Point | No data available | 67-70 °C/2.8 mmHg[1] |

| Density | No data available | 1.431 g/mL at 25 °C[1] |

| Refractive Index | No data available | n20/D 1.481[1] |

Safety and Handling:

This compound and its derivatives should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Hazard Statements: Based on data for the protected form, 2-(2-bromoethyl)-1,3-dioxolane, the compound is considered toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3]

-

Precautionary Statements: Avoid breathing vapors, wash skin thoroughly after handling, and use only in a well-ventilated area. In case of contact with eyes, rinse cautiously with water for several minutes. If swallowed, immediately call a poison center or doctor.[2][3]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. For 2-(2-bromoethyl)-1,3-dioxolane, storage at 2-8°C under an inert atmosphere is recommended.[2]

Key Applications in Organic Synthesis

Protection of the Aldehyde Group

Due to the high reactivity of the aldehyde functional group, the first step in utilizing this compound in many synthetic routes is its protection. The most common protecting group is the ethylene acetal, forming 2-(2-bromoethyl)-1,3-dioxolane. This transformation effectively masks the aldehyde, allowing for a wide range of reactions to be carried out at the bromo-substituted carbon.

Synthesis of Molecular Scaffolds and Multi-Step Syntheses

The protected form of this compound is a versatile building block for the construction of more complex molecular architectures. It can be used as an alkylating agent for various nucleophiles or to form a Grignard reagent for subsequent carbon-carbon bond formation.

Experimental Workflow: Grignard Reagent Formation and Reaction

This versatile intermediate has been employed in the total synthesis of various natural products and bioactive molecules. For instance, it serves as a key starting material in the synthesis of certain fatty acids.[2][3] It has also been utilized in the synthesis of EGFR inhibitors and other agents for cancer and cell proliferation with quinoline substructures.[]

Synthesis of Heterocyclic Compounds

While direct, well-documented examples of the synthesis of simple pyridines, pyrroles, and thiazoles from this compound are not abundant in the readily available literature, its bifunctional nature makes it a logical precursor for such transformations. The general strategy would involve the reaction of the bromo-aldehyde (or its protected form) with appropriate nucleophiles to construct the heterocyclic ring.

Logical Pathway for Pyrrole Synthesis

Experimental Protocols

Synthesis of 2-(2-Bromoethyl)-1,3-dioxolane from Acrolein

This protocol details the protection of the aldehyde group of acrolein followed by hydrobromination to yield the ethylene acetal of this compound.

Table 2: Reagents and Reaction Conditions for the Synthesis of 2-(2-Bromoethyl)-1,3-dioxolane

| Reagent | Molar Equiv. | Amount |

| Acrolein | 1.0 | 6.0 mmol, 374 mg (90%) |

| Ethylene Glycol | 1.23 | 7.4 mmol, 460 mg |

| Hydrogen Bromide in 1,4-Dioxane | 1.4 | 8.4 mmol, 4.0 g (17%) |

| 1,4-Dioxane | - | 5 mL |

| Saturated aq. NaHCO₃ | - | 20 mL |

| Diethyl Ether | - | 3 x 15 mL |

| Brine | - | 3 x 25 mL |

| Na₂SO₄ | - | 10 g |

| Reaction Temperature | 5 °C to room temperature | |

| Reaction Time | 30 minutes | |

| Yield | 82% (890 mg) |

Procedure: [5]

-

To a stirred mixture of acrolein (90%, 374 mg, 6.0 mmol) and ethylene glycol (460 mg, 7.4 mmol) in 1,4-dioxane (5 mL) at 5 °C, add a solution of hydrogen bromide in 1,4-dioxane (17%, 4.0 g, 8.4 mmol).

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Quench the reaction with saturated aqueous NaHCO₃ (20 mL).

-

Extract the aqueous layer with diethyl ether (3 x 15 mL).

-

Combine the organic layers and wash with brine (3 x 25 mL).

-

Dry the organic layer over Na₂SO₄ (10 g) and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on Florisil (eluent: pentane) to afford 2-(2-bromoethyl)-1,3-dioxolane as a colorless liquid.

Characterization Data: [5]

-

¹H NMR (500 MHz, CDCl₃): δ 2.22 (dt, J = 4.6 Hz, J = 7.4 Hz, 2H), 3.47 (t, J = 7.1 Hz, 2H), 3.88 (m, 2H), 3.96 (m, 2H), 5.01 (t, J = 4.6 Hz, 1H).

-

¹³C NMR (126 MHz, CDCl₃): δ 27.14, 36.97, 64.78 (2C), 102.34.

Grignard Reaction with 2-(2-Bromoethyl)-1,3-dioxolane

This protocol provides a general procedure for the formation of a Grignard reagent from 2-(2-bromoethyl)-1,3-dioxolane and its subsequent reaction with a carbonyl compound.

Table 3: General Reagents and Conditions for Grignard Reaction

| Reagent/Condition | Details |

| Starting Material | 2-(2-Bromoethyl)-1,3-dioxolane |

| Reagent | Magnesium turnings |

| Solvent | Anhydrous diethyl ether |

| Initiator (optional) | A small crystal of iodine or a few drops of 1,2-dibromoethane |

| Electrophile | Aldehyde or ketone |

| Work-up | Saturated aqueous NH₄Cl or dilute HCl |

| Deprotection | Acidic hydrolysis (e.g., dilute HCl or acetic acid) |

Procedure:

-

Grignard Reagent Formation:

-

Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

Dissolve 2-(2-bromoethyl)-1,3-dioxolane in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the bromide solution to the magnesium. If the reaction does not start, warm the flask gently or add an initiator.

-

Once the reaction has initiated (indicated by cloudiness and gentle refluxing), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Electrophile:

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Dissolve the electrophile (e.g., an aldehyde or ketone) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Deprotection:

-

Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure to obtain the protected alcohol.

-

Deprotect the acetal by stirring the product in a mixture of an organic solvent (e.g., acetone or THF) and aqueous acid (e.g., HCl or acetic acid) until the reaction is complete (monitored by TLC).

-

Neutralize the acid and work up the reaction to isolate the final hydroxy-aldehyde product.

-

Conclusion

This compound, particularly in its protected acetal form, is a highly valuable and versatile three-carbon building block in organic synthesis. Its ability to undergo a variety of transformations, including nucleophilic substitution and Grignard reagent formation, allows for the construction of complex molecular scaffolds and the synthesis of a diverse range of organic molecules, including those with significant biological activity. The protocols and data presented herein provide a foundation for researchers to effectively utilize this reagent in their synthetic endeavors.

References

- 1. Selective construction of fused heterocycles by an iridium-catalyzed reductive three-component annulation reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. 2-(2-Bromoethyl)-1,3-dioxolane | 18742-02-4 | FB35778 [biosynth.com]

- 3. 2-(2-Bromoethyl)-1,3-dioxolane 96 18742-02-4 [sigmaaldrich.com]

- 5. 2-(2-Bromoethyl)-1,3-dioxolane synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols for 3-Bromopropanal as a Crosslinking Agent in Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating protein-protein interactions (PPIs) and probing the three-dimensional structures of protein complexes. Crosslinking agents covalently link interacting proteins in close proximity, providing distance constraints that are invaluable for structural modeling and mapping interaction interfaces.

This document provides detailed application notes and a generalized protocol for the use of 3-Bromopropanal as a potential crosslinking agent in proteomics. This compound is a hetero-bifunctional reagent containing both an aldehyde and an alkyl bromide functional group. This dual reactivity allows for potential covalent modification of nucleophilic amino acid residues such as lysine and cysteine. While not as extensively documented in proteomics literature as other crosslinkers, its simple structure and potential for specific reactivity present an interesting tool for chemical biology and proteomics research.

Mechanism of Action

This compound is proposed to react with nucleophilic side chains of amino acids. The aldehyde group can react with the primary amine of a lysine residue to form a Schiff base, which can be further stabilized by reduction. The alkyl bromide is susceptible to nucleophilic substitution by the thiol group of a cysteine residue or the primary amine of a lysine residue. The sequential or simultaneous reactions of these two functional groups can result in the formation of intra- or inter-protein crosslinks.

Below is a diagram illustrating the proposed crosslinking mechanism of this compound with lysine and cysteine residues.

Applications of Cysteine-Reactive Compounds in Bioconjugation: A Focus on Maleimide Chemistry

A Note on 3-Bromopropanal: Extensive literature searches did not yield established protocols or significant data supporting the direct application of this compound as a specific and reliable reagent in modern bioconjugation techniques. Its inherent reactivity as both an aldehyde and an alkylating agent likely contributes to a lack of selectivity, which is a critical requirement for controlled bioconjugation. Therefore, this document focuses on a well-established and widely used class of cysteine-reactive compounds: maleimides . The principles and protocols detailed herein for maleimides provide a comprehensive guide to the strategies employed for cysteine-specific bioconjugation, which would be conceptually similar for any thiol-reactive species.

Application Notes: Cysteine-Specific Bioconjugation using Maleimides

Maleimides are a class of chemical reagents that exhibit high reactivity and specificity towards the sulfhydryl (thiol) group of cysteine residues in proteins and peptides.[1][2] This specificity allows for the precise, site-directed modification of biomolecules, a cornerstone of modern drug development, diagnostics, and life sciences research. The reaction proceeds via a Michael addition, forming a stable thioether bond between the maleimide and the cysteine residue.

Key Applications:

-

Antibody-Drug Conjugates (ADCs): Maleimides are extensively used to link cytotoxic drugs to monoclonal antibodies. The resulting ADCs can specifically target cancer cells, minimizing off-target toxicity.

-

PEGylation: The attachment of polyethylene glycol (PEG) chains to therapeutic proteins using maleimide chemistry can enhance their solubility, stability, and circulation half-life, while reducing immunogenicity.

-

Fluorescent Labeling: The conjugation of fluorescent dyes to proteins via cysteine-maleimide chemistry enables the visualization and tracking of proteins in living cells and tissues, facilitating studies of protein localization, trafficking, and interactions.

-

Immobilization of Proteins: Proteins can be attached to solid supports, such as beads or surfaces, for applications in diagnostics, biocatalysis, and affinity chromatography.

-

Peptide and Protein Cyclization: Intramolecular crosslinking of cysteine residues with bifunctional maleimides can be used to create cyclic peptides and proteins with enhanced stability and biological activity.

Advantages of Maleimide Chemistry:

-

High Specificity for Cysteines: Under controlled pH conditions (typically 6.5-7.5), the reaction with cysteine thiols is significantly faster than with other amino acid side chains.

-

Rapid Reaction Kinetics: The conjugation reaction is typically fast, often completing within a few hours at room temperature.

-

Stable Thioether Bond: The resulting covalent bond is stable under most physiological conditions.

Considerations and Limitations:

-

Hydrolysis of Maleimides: The maleimide ring can undergo hydrolysis at higher pH, leading to a loss of reactivity. Therefore, reactions should be performed in a timely manner after reagent preparation.

-

"Thiol Exchange" or Retro-Michael Reaction: The thioether bond formed can undergo a retro-Michael reaction, particularly in the presence of other thiols, which can lead to the transfer of the label. Strategies to mitigate this include the use of next-generation maleimides that form more stable linkages.

-

Requirement for Free Cysteines: The target protein must have an accessible cysteine residue. If no surface-exposed cysteines are present, site-directed mutagenesis can be used to introduce a cysteine at a specific location.

Quantitative Data Summary

The efficiency of maleimide-based bioconjugation can be influenced by factors such as pH, temperature, reaction time, and the stoichiometry of the reactants. The following table summarizes typical reaction parameters and outcomes.

| Parameter | Typical Value/Range | Notes |

| pH | 6.5 - 7.5 | Balances thiol reactivity with minimizing maleimide hydrolysis. |

| Temperature | 4°C to 25°C | Lower temperatures can be used to slow down competing side reactions. |

| Reaction Time | 1 - 4 hours | Can be optimized based on the specific protein and reagent. |

| Reagent Stoichiometry | 5- to 20-fold molar excess of maleimide reagent | Excess reagent drives the reaction to completion. |

| Typical Conjugation Efficiency | > 90% | Can be assessed by techniques like mass spectrometry or chromatography. |

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with a Maleimide-Activated Fluorophore

This protocol describes a general method for conjugating a maleimide-containing fluorescent dye to a protein with an accessible cysteine residue.

Materials:

-

Protein containing a free cysteine residue (e.g., in Phosphate Buffered Saline - PBS)

-

Maleimide-activated fluorescent dye (e.g., Maleimide-PEG4-Fluorescein)

-

Reaction Buffer: 20 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2

-

Quenching Reagent: 1 M β-mercaptoethanol (BME) or N-acetylcysteine

-

Desalting column (e.g., PD-10)

Procedure:

-

Protein Preparation: If the protein has disulfide bonds that need to be reduced to generate free cysteines, treat the protein with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), followed by removal of the reducing agent using a desalting column.

-

Reagent Preparation: Dissolve the maleimide-activated fluorophore in a suitable solvent (e.g., DMSO or DMF) to prepare a concentrated stock solution (e.g., 10 mM).

-

Conjugation Reaction: a. Dilute the protein to a final concentration of 1-5 mg/mL in the Reaction Buffer. b. Add the maleimide-fluorophore stock solution to the protein solution to achieve a 10-fold molar excess of the dye. c. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: Add the quenching reagent to a final concentration of 10 mM to react with any unreacted maleimide. Incubate for 15 minutes at room temperature.

-

Purification: Remove the excess, unreacted dye and quenching reagent by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the fluorophore (at its specific excitation wavelength).

Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC) using a Maleimide Linker

This protocol outlines the steps for conjugating a cytotoxic drug to an antibody.

Materials:

-

Monoclonal antibody (mAb)

-

Reducing agent (e.g., TCEP)

-

Maleimide-linker-drug construct

-

Conjugation Buffer: PBS with 5 mM EDTA, pH 7.4

-

Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

-

Antibody Reduction: a. Incubate the mAb with a 2.5-fold molar excess of TCEP in the Conjugation Buffer for 2 hours at 37°C to partially reduce the interchain disulfide bonds.

-

Conjugation: a. Add the maleimide-linker-drug (dissolved in DMSO) to the reduced antibody solution at a drug-to-antibody ratio (DAR) of approximately 5. b. Incubate for 1 hour at room temperature with gentle mixing.

-

Quenching: Add N-acetylcysteine to a final concentration of 1 mM to cap any unreacted thiols.

-

Purification: Purify the resulting ADC from unconjugated drug and other reactants using SEC.

-

Analysis: Characterize the ADC for DAR, aggregation, and purity using techniques such as Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry.

Visualizations

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds with 3-Bromopropanal

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 3-bromopropanal as a key building block. The methodologies outlined herein are intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction to this compound in Heterocyclic Synthesis

This compound is a versatile bifunctional reagent containing both an electrophilic aldehyde and a carbon-bromine bond, making it a valuable precursor for the construction of a variety of heterocyclic systems. Its aldehyde functionality allows for reactions with nucleophiles such as amines and active methylene compounds, while the bromo group provides a handle for subsequent cyclization reactions. Protecting the aldehyde as an acetal, most commonly the diethyl or dimethyl acetal, is a common strategy to allow selective reaction at the carbon bearing the bromine. This document focuses on the application of this compound and its acetal derivatives in the synthesis of thiazoles, pyridines, furans, and pyrroles.

Synthesis of 2-Substituted Thiazoles via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives. The reaction involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea. This compound serves as a suitable α-halocarbonyl component for the synthesis of thiazoles, particularly 2-aminothiazoles when reacted with thiourea.

Application Notes:

The reaction between this compound and a thioamide derivative proceeds via an initial S-alkylation followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. The aldehyde group of this compound can participate directly in the cyclization. This method is highly efficient for the synthesis of a variety of 2-substituted and 2,4-disubstituted thiazoles, which are important scaffolds in many biologically active compounds.

Experimental Protocol: Synthesis of 2-Aminothiazole

Materials:

-

This compound (or its diethyl acetal)

-

Thiourea

-

Ethanol

-

Sodium bicarbonate solution (5% aqueous)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.2 equivalents) in ethanol.

-

To this solution, add this compound (1.0 equivalent). If using this compound diethyl acetal, the reaction will require acidic conditions to hydrolyze the acetal in situ.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Slowly add 5% aqueous sodium bicarbonate solution to neutralize the hydrobromic acid formed during the reaction until the pH is approximately 7-8.

-

The product, 2-aminothiazole, will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with cold deionized water.

-